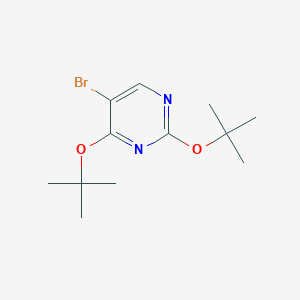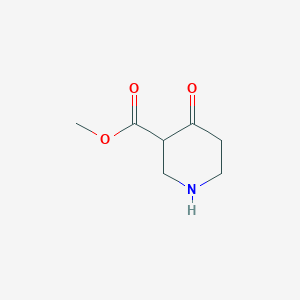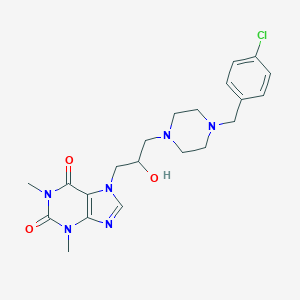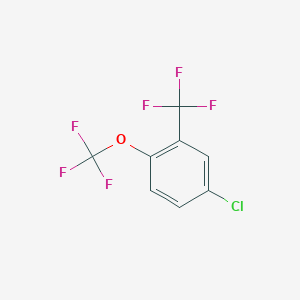
4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene typically involves the use of powerful, metal-free thiophiles for activating thioglycosides or similar precursors in organic reactions. For example, the combination of S-(4-methoxyphenyl) benzenethiosulfinate with trifluoromethanesulfonic anhydride has been demonstrated as a convenient system for the generation of glycosyl triflates from thioglycosides, showcasing a methodology that could be adapted for synthesizing structurally related compounds (Crich & Smith, 2000).
Molecular Structure Analysis
Investigations into molecular and supramolecular structures, particularly through X-ray diffraction, provide insight into the regio- and stereoselectivity of reactions involving chloro and trifluoromethyl groups. The molecular structure of compounds similar to our compound of interest has been established, revealing significant insights into their steric arrangements and potential reactivity patterns (Gubaidullin et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene or similar compounds are influenced by the presence of functional groups that can undergo various organic transformations. For example, electrochemical fluorination has been applied to benzenes with trifluoromethyl groups, affording perfluorocyclohexane derivatives, which suggests the potential for diverse chemical reactivity and the synthesis of novel fluorinated compounds (Yonekura et al., 1976).
Physical Properties Analysis
The physical properties of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene, including its thermal stability and crystalline structure, are crucial for understanding its behavior and potential applications. Polymorphism in structurally similar compounds, such as 1,3,5-tris(4-chlorobenzoyl)benzene, has been observed, with different polymorphs exhibiting unique network architectures and thermochemical properties (Kumar et al., 2004).
Chemical Properties Analysis
The chemical properties of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene are significantly influenced by the electronic effects of the trifluoromethyl and trifluoromethoxy groups. These groups can affect the compound's reactivity, acid-base characteristics, and interactions with other molecules, leading to a broad range of chemical behaviors and potential applications. The halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzenes demonstrates the controlled introduction of chloro groups and highlights the stability of the -OCF3 group during such transformations (Herkes, 1977).
Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- Trifluoromethyl groups are commonly found in FDA-approved drugs . They are known to exhibit numerous pharmacological activities .
- A specific example is Elexacaftor, which contains a trifluoromethyl group .
- The synthesis of these drugs often involves the conversion of certain acids to their corresponding amides .
-
Material Synthesis
- 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene can be used as a starting material in the synthesis of other compounds .
- For example, it can be used in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid by reacting with n-butyllithium and carbon dioxide .
- It can also be used in the synthesis of lithio derivative, via direct metalation with n-butyllithium .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTIURILQOMBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)


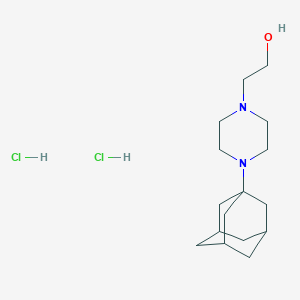
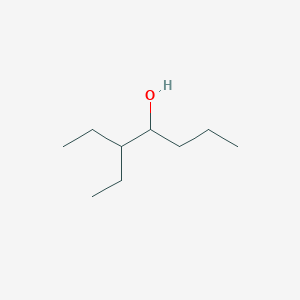
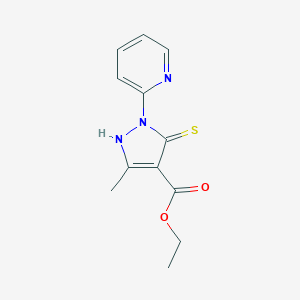
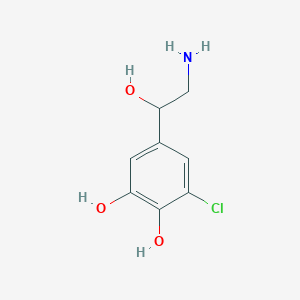
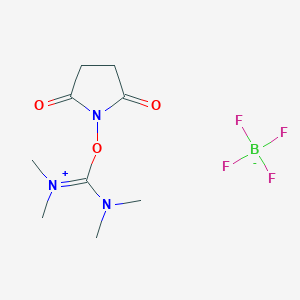
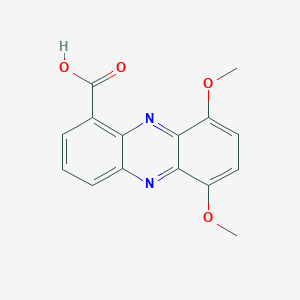
![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)
